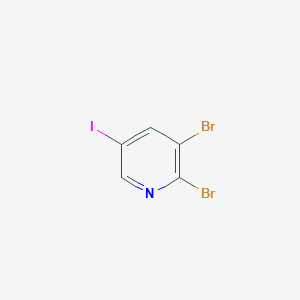

2,3-Dibromo-5-iodopyridine

Description

The Significance of Halogenation in Modulating Pyridine (B92270) Reactivity and Functionality

The introduction of halogen atoms onto the pyridine ring is a crucial strategy for modifying its chemical reactivity and biological function. chemrxiv.orgnih.gov Halogenation deactivates the already electron-deficient pyridine ring towards electrophilic substitution, often requiring harsh reaction conditions. chemrxiv.orgnih.govuoanbar.edu.iq Conversely, it activates the ring for nucleophilic substitution, a key transformation in the synthesis of highly functionalized pyridines. uoanbar.edu.iq

The type of halogen and its position on the ring significantly influence the molecule's reactivity. For instance, the carbon-halogen bond strength decreases from chlorine to iodine, which can be exploited for regioselective reactions. rsc.org This differential reactivity is particularly valuable in cross-coupling reactions, where one halogen can react selectively while others remain intact for subsequent transformations. rsc.org This strategic functionalization is essential for building molecular complexity and is a cornerstone of modern synthetic organic chemistry. chemrxiv.orgnih.gov

Contextualizing 2,3-Dibromo-5-iodopyridine within the Landscape of Multi-Halogenated Pyridine Systems

This compound is a polyhalogenated pyridine that offers a unique combination of reactive sites. The presence of three halogen atoms—two bromine and one iodine—at distinct positions on the pyridine ring makes it a highly versatile building block for the synthesis of complex, multi-substituted pyridine derivatives. The differential reactivity of the carbon-iodine bond versus the carbon-bromine bonds allows for selective functionalization, a highly sought-after feature in organic synthesis. rsc.org This compound is part of a broader class of polyhalogenated pyridines that are instrumental in constructing diverse molecular architectures through sequential and site-selective cross-coupling reactions. researchgate.net The strategic placement of different halogens on the pyridine core enables chemists to orchestrate a series of reactions to build intricate molecules with precise control over their final structure.

Chemical and Physical Properties of this compound

The compound this compound is a solid at room temperature and possesses the following properties:

| Property | Value |

| Molecular Formula | C5H2Br2IN |

| Monoisotopic Mass | 360.75986 Da |

| SMILES | C1=C(C=NC(=C1Br)Br)I |

| InChIKey | OJGWFENHWWGPTG-UHFFFAOYSA-N |

Table generated from data in PubChem CID 70700829. uni.lu

Synthesis of this compound

A common synthetic route to this compound involves the lithiation of a dibrominated pyridine precursor followed by quenching with an iodine source. For example, 5-bromo-2,3-dichloropyridine (B1281206) can be treated with n-butyllithium at a low temperature (around -78 °C) to generate a lithiated intermediate. This intermediate is then reacted with iodine to yield 2,3-dichloro-5-iodopyridine. google.com A similar strategy can be envisioned for the synthesis of this compound, likely starting from a tribromopyridine precursor.

Key Reactions and Synthetic Utility

The primary synthetic value of this compound lies in the differential reactivity of its carbon-halogen bonds, which allows for regioselective cross-coupling reactions.

Regioselective Cross-Coupling Reactions

The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This difference in reactivity allows for selective functionalization at the 5-position of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of polyhalogenated pyridines, the site of the reaction is often dictated by the nature of the halogen. For instance, 2-bromo-3-iodopyridine (B1280457) preferentially undergoes Suzuki-Miyaura coupling at the C3 position (the site of the iodine atom). rsc.org Similarly, this compound would be expected to react selectively at the 5-position with a boronic acid in the presence of a suitable palladium catalyst and base. This allows for the introduction of an aryl or vinyl group at this position while leaving the two bromine atoms available for further transformations.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the reaction with this compound would be expected to occur preferentially at the C-I bond. This provides a route to 5-alkynyl-2,3-dibromopyridines. The Sonogashira reaction has been successfully applied to various polyhalogenated pyridines, demonstrating its utility in creating complex alkynylated heterocyclic systems. researchgate.netrsc.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used in the synthesis of arylamines. acs.orgrug.nl When applied to this compound, the greater reactivity of the C-I bond would likely direct the amination to the 5-position. This regioselectivity has been observed in the amination of other polyhalogenated pyridines, such as the reaction of 3,5-dibromo-2-aminopyridine where coupling occurs preferentially at the 3-position. nih.gov

Subsequent Functionalization of the Dibromo-Pyridine Core

Following the initial selective reaction at the 5-position, the remaining two bromine atoms at the 2- and 3-positions of the pyridine ring can be further functionalized. This sequential functionalization is a powerful strategy for the synthesis of highly substituted and complex pyridine derivatives. The different electronic environments of the C2 and C3 positions may allow for further regioselective reactions under carefully controlled conditions. This step-wise approach provides access to a wide range of molecular architectures from a single, versatile starting material.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGWFENHWWGPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743622 | |

| Record name | 2,3-Dibromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923957-52-2 | |

| Record name | 2,3-Dibromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromo-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights and Reactivity Profiles of 2,3 Dibromo 5 Iodopyridine Analogues

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of polyhalogenated pyridines, the choice of catalyst, ligands, and reaction conditions can dictate which halogen atom participates in the reaction, enabling regioselective synthesis.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the functionalization of aryl halides. For substrates like 2,3-dibromo-5-iodopyridine, the differential reactivity of the C-I and C-Br bonds is a key feature that can be exploited for selective synthesis.

The concept of orthogonal reactivity is central to the selective functionalization of polyhalogenated compounds. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl. This trend is attributed to the bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst.

For a molecule like this compound, the C-I bond at the 5-position is significantly more reactive than the C-Br bonds at the 2- and 3-positions. This allows for selective coupling reactions at the 5-position while leaving the bromo substituents intact for subsequent transformations. This principle has been demonstrated in various palladium-catalyzed reactions, including Suzuki-Miyaura and Sonogashira couplings. For instance, the reaction of a dihalopyridine with an organoboron reagent in the presence of a palladium catalyst will preferentially occur at the more reactive halogen site. researchgate.netresearchgate.net

The ability to sequentially functionalize a polyhalogenated scaffold is a testament to the precision of modern catalytic methods. Following the initial selective reaction at the iodine-bearing carbon, the remaining bromine atoms can be targeted for further cross-coupling reactions. This often requires adjusting the reaction conditions, such as the catalyst, ligand, or temperature, to activate the less reactive C-Br bonds.

Research has shown that by carefully selecting the palladium catalyst and ligands, it is possible to achieve high chemoselectivity. For example, after an initial Suzuki-Miyaura coupling at the iodo-position, a subsequent, more forcing Sonogashira or Stille coupling can be performed at one of the bromo-positions. This stepwise approach allows for the controlled introduction of different substituents onto the pyridine (B92270) ring, creating highly functionalized and complex molecules. acs.orgnih.gov The choice of ligand is crucial; for instance, bulky electron-rich phosphine (B1218219) ligands can promote the reactivity of less reactive C-Br bonds. nih.gov

Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling

| Halogen | Position on Pyridine Ring | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|---|

| Iodine | 5 | High | Mild (e.g., Pd(PPh₃)₄, room temp to 60°C) |

| Bromine | 2, 3 | Moderate | More forcing (e.g., PdCl₂(dppf), 80-120°C) |

| Chlorine | - | Low | Harsh (requires specialized ligands/catalysts) |

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are a valuable alternative and complement to palladium-catalyzed methods, especially for the formation of C-N and C-O bonds. mdpi.comresearchgate.net

In the context of polyhalogenated pyridines, copper catalysis also exhibits selectivity based on the nature of the halogen. Generally, the reactivity trend (C-I > C-Br > C-Cl) holds, allowing for selective amination or etherification reactions. mdpi.com The use of diamine ligands can significantly improve the efficiency and mildness of these reactions. semanticscholar.orgnih.gov Computational studies on Ullmann-type reactions have provided insights into the mechanism, suggesting that the selectivity can be influenced by the ligand and the nature of the nucleophile. acs.org These reactions are crucial for synthesizing various biologically active nitrogen-containing heterocyclic compounds. beilstein-journals.org

Table 2: Comparison of Palladium and Copper Catalysis for Cross-Coupling of Polyhalogenated Pyridines

| Feature | Palladium-Catalyzed | Copper-Catalyzed |

|---|---|---|

| Typical Reactions | Suzuki, Stille, Sonogashira (C-C, C-alkynyl) | Ullmann (C-N, C-O) |

| Reactivity Order | C-I > C-Br > C-Cl | C-I > C-Br > C-Cl |

| Catalyst Cost | Generally higher | Generally lower |

| Ligands | Phosphines, NHCs | Diamines, Amino acids, Phenanthrolines |

| Substrate Scope | Very broad | Good, particularly for C-N/C-O bonds |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for the functionalization of electron-deficient aromatic rings like pyridine. The presence of electron-withdrawing groups and halogens as leaving groups facilitates this reaction.

Direct amination of polyhalogenated pyridines via an SNAr mechanism offers a route to amino-substituted pyridines, which are valuable intermediates in medicinal chemistry. acs.orgresearchgate.net The regioselectivity of SNAr reactions on the pyridine ring is governed by the electronic properties of the ring and the positions of the halogen substituents. The carbon atoms at the 2- and 4-positions of the pyridine ring are inherently more electron-deficient and thus more susceptible to nucleophilic attack. youtube.com

In a molecule like this compound, the situation is complex due to the presence of multiple halogens. However, studies on related polyhalogenated pyridines have shown that direct amination can be achieved with high selectivity. For instance, base-promoted selective amination of polyhalogenated pyridines has been developed, offering an environmentally benign method to produce 2-aminopyridine (B139424) derivatives. acs.orgnih.gov The reaction often proceeds with high regioselectivity, favoring substitution at the 2-position. acs.org The mechanism involves the attack of the amine nucleophile on the electron-deficient carbon, forming a Meisenheimer-like intermediate, followed by the expulsion of the halide leaving group. libretexts.org

Table 3: Regioselectivity in SNAr of Halogenated Pyridines

| Position of Halogen | Susceptibility to Nucleophilic Attack | Influencing Factors |

|---|---|---|

| 2-position | High | Electron-deficient nature of the α-carbon |

| 4-position | High | Electron-deficient nature of the γ-carbon |

| 3-position | Low | Less electron-deficient compared to 2- and 4-positions |

Base-Promoted Selective Functionalizations

The selective functionalization of polyhalogenated pyridines can be effectively achieved using base-promoted reactions. The regioselectivity of these reactions is dictated by the electronic properties of the pyridine ring and the nature of the halogen atoms. In analogues of this compound, the carbon atoms attached to halogens are electrophilic and susceptible to nucleophilic attack.

A notable example of base-promoted selective functionalization is the amination of polyhalogenated pyridines. Studies on compounds analogous to this compound, such as various polyhalogenated pyridines, have demonstrated that selective amination can be achieved with high efficiency using a base as a promoter, often in environmentally benign solvents like water. Current time information in Bangalore, IN.sioc-journal.cnmdpi.comnih.govnih.gov For instance, the amination of 2,5-dibromopyridine (B19318) with N,N-dimethylformamide (DMF) as the amino source and sodium tert-butoxide (NaOtBu) as the base proceeds selectively at the 2-position. Current time information in Bangalore, IN.nih.gov This selectivity is attributed to the higher electrophilicity of the C2 position in the pyridine ring. The proposed mechanism involves the base-assisted dissociation of DMF to generate dimethylamine (B145610) in situ, which then acts as the nucleophile. Current time information in Bangalore, IN.mdpi.com

The chemoselectivity of these reactions is remarkable. For example, in a 2-iodopyridine (B156620) ring bearing a bromo group at the 5-position, the amination can be directed to the 2-position with high selectivity. nih.gov This principle can be extended to more complex systems like 2,3,5,6-tetrachloropyridine, where mono-amination can be achieved with good yield. nih.gov The choice of base and reaction conditions is crucial in controlling the selectivity. While strong bases like NaOtBu are effective, the reactions can also proceed with other bases, and the temperature can be optimized to favor the desired product. Current time information in Bangalore, IN.nih.gov

The following table summarizes the base-promoted selective amination of various polyhalogenated pyridine analogues, providing insights into the expected reactivity of this compound.

Table 1: Base-Promoted Selective Amination of Polyhalogenated Pyridine Analogues

| Pyridine Analogue | Amine Source | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Citation(s) |

|---|---|---|---|---|---|---|---|

| 2,5-Dibromopyridine | DMF | NaOtBu | Water | 140 | 5-Bromo-2-(dimethylamino)pyridine | 95 | Current time information in Bangalore, IN.nih.gov |

| 2-Bromo-5-chloropyridine | DMF | NaOtBu | Water | 140 | 5-Chloro-2-(dimethylamino)pyridine | 85 | nih.gov |

| 2,3,5,6-Tetrachloropyridine | DMF | NaOtBu | Water | 140 | 3,5,6-Trichloro-2-(dimethylamino)pyridine | 78 | nih.gov |

| 2-Iodo-5-bromopyridine | DMF | NaOtBu | Water | 140 | 5-Bromo-2-(dimethylamino)pyridine | High | nih.gov |

Generation and Utility of Organometallic Intermediates (e.g., Pyridyl Grignard Reagents)

A powerful strategy for the functionalization of halogenated pyridines involves the generation of organometallic intermediates, most notably Grignard reagents. The formation of a pyridyl Grignard reagent from a polyhalogenated pyridine like a this compound analogue proceeds via a metal-halogen exchange reaction. The regioselectivity of this exchange is generally governed by the lability of the carbon-halogen bond, which typically follows the order C-I > C-Br > C-Cl. Therefore, in this compound, the iodine at the 5-position would be the most likely site for the initial metal-halogen exchange.

The preparation of pyridyl Grignard reagents is often achieved using reagents like isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). ru.nlacs.org These reagents are effective for the bromine-magnesium exchange in bromopyridines and are expected to be highly efficient for the iodine-magnesium exchange in iodo-pyridines. The resulting Grignard reagent is a potent nucleophile and can be reacted with a wide range of electrophiles.

For instance, studies on the bromine-magnesium exchange in 2,5-dibromopyridine have shown that the exchange occurs selectively at the 5-position when using iPrMgCl, affording 5-bromo-2-pyridylmagnesium chloride. ru.nl This regioselectivity is rationalized by the higher kinetic acidity of the proton at the 5-position. However, with different bases or reaction conditions, the selectivity can be altered.

Reactivity with Diverse Electrophiles

Once formed, the pyridyl Grignard reagent derived from a this compound analogue can react with a plethora of electrophiles to introduce a variety of functional groups. These reactions typically proceed with good to excellent yields, demonstrating the synthetic utility of these organometallic intermediates.

Common electrophiles include aldehydes, ketones, esters, nitriles, and carbon dioxide. ru.nlnih.govnih.gov The reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. Esters can be converted to tertiary alcohols upon reaction with two equivalents of the Grignard reagent. Reaction with nitriles provides ketones after hydrolysis, and carboxylation with CO2 furnishes carboxylic acids.

The table below illustrates the reactivity of a pyridyl Grignard reagent, generated from an analogue of this compound, with various electrophiles. ru.nl

Table 2: Reaction of 5-Bromo-2-pyridylmagnesium Chloride with Various Electrophiles

| Electrophile | Product | Yield (%) | Citation(s) |

|---|---|---|---|

| Benzaldehyde | (5-Bromopyridin-2-yl)(phenyl)methanol | 85 | ru.nl |

| Iodine | 5-Bromo-2-iodopyridine | 92 | ru.nl |

| N,N-Dimethylformamide (DMF) | 5-Bromopicolinaldehyde | 68 | ru.nl |

| Allyl bromide | 2-Allyl-5-bromopyridine | 75 | ru.nl |

Dimerization and Oligomerization Reactions to Construct Polysubstituted Bipyridines

Polysubstituted bipyridines are highly important ligands in coordination chemistry and building blocks for functional materials. Dimerization and oligomerization reactions of halogenated pyridines provide a direct route to these valuable compounds. Several catalytic systems have been developed for the homocoupling of halopyridines, with nickel- and palladium-based catalysts being the most prominent. diva-portal.orggoogle.commdpi.com

The Ullmann reaction, a classic method for the formation of biaryls, can be applied to the synthesis of bipyridines from halopyridines using copper catalysis. nih.gov More modern approaches often employ palladium or nickel catalysts, which can offer higher efficiency and broader substrate scope. For example, the reductive homocoupling of 2-chloropyridines can be achieved with a nickel catalyst and a reducing agent like manganese powder. mdpi.com

In the context of this compound analogues, the differential reactivity of the halogens can be exploited for selective coupling reactions. For instance, a Negishi cross-coupling reaction can be used to form bipyridines by reacting a pyridylzinc reagent with a halopyridine. mdpi.com A study on the synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) involved the reductive symmetric coupling of 2,5-dibromopyridine. This suggests that a similar strategy could be employed for the dimerization of this compound, likely proceeding through the more reactive C-I or C-Br bonds.

The following table presents examples of dimerization reactions of halogenated pyridine analogues to form bipyridines.

Table 3: Synthesis of Bipyridines via Dimerization of Halogenated Pyridine Analogues

| Starting Material | Catalyst/Reagent | Product | Yield (%) | Citation(s) |

|---|---|---|---|---|

| 2,5-Dibromopyridine | NiBr₂(bpy), Fe anode, Ni cathode | 5,5'-Dibromo-2,2'-bipyridine | Not specified | acs.org |

| 2-Chloropyridine | NiBr₂·3H₂O, Mn powder | 2,2'-Bipyridine | 86 | mdpi.com |

| 2-Bromo-4-tert-butylpyridine | NiBr₂·3H₂O, Mn powder | 4,4'-Di-tert-butyl-2,2'-bipyridine | 78 | mdpi.com |

| 2-Iodopyridine | Pd(OAc)₂, Piperazine | 2,2'-Bipyridine | Good | diva-portal.org |

Stereoselective Functionalization of Halogenated Pyridines

One major approach involves the catalytic asymmetric dearomatization of pyridines. mdpi.com This can be achieved through the use of chiral catalysts that control the stereochemical outcome of the addition of a nucleophile to the pyridine ring. For instance, chiral copper hydride catalysts have been used for the asymmetric 1,4-dearomatization of pyridines and pyridazines. sioc-journal.cn This process generates chiral dihydropyridines, which are versatile intermediates that can be further functionalized.

Another strategy is the enantioselective C-H functionalization of pyridines. Current time information in Bangalore, IN.researchgate.netnih.gov This approach avoids the need for pre-functionalized substrates and allows for the direct introduction of chiral substituents onto the pyridine ring. For example, rhodium-catalyzed asymmetric addition of organoboronic acids to alkenyl pyridines has been shown to produce chiral pyridine derivatives with high enantioselectivity. Current time information in Bangalore, IN.

The synthesis of chiral 2-pyridones from 2-substituted pyridines is another important area of stereoselective functionalization. mdpi.com These reactions can proceed through intramolecular or intermolecular pathways, often catalyzed by chiral transition metal complexes or organocatalysts.

While the direct stereoselective functionalization of a heavily substituted and electronically complex molecule like this compound presents significant challenges, the development of new chiral ligands and catalytic systems holds promise for future advancements in this area. The insights gained from studies on simpler halogenated pyridines provide a foundation for designing stereoselective transformations of more complex analogues.

Advanced Characterization and Computational Approaches in Research on 2,3 Dibromo 5 Iodopyridine

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), serve as powerful complements to experimental techniques. aps.org For 2,3-Dibromo-5-iodopyridine, DFT calculations can be used to:

Optimize Molecular Geometry: Predict ground-state bond lengths and angles, which can be compared with X-ray crystallography data if available.

Predict Spectroscopic Properties: Calculate ¹H and ¹³C NMR chemical shifts and vibrational (IR and Raman) frequencies. Comparing these theoretical spectra with experimental results aids in the definitive assignment of signals and bands, as demonstrated in studies of 3,5-dibromopyridine. researchgate.net

Analyze Electronic Structure: Determine the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and electronic properties.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to predict sites susceptible to electrophilic or nucleophilic attack.

These computational approaches provide a deeper understanding of the structure-property relationships in complex molecules like this compound, guiding experimental design and interpretation.

Transformative Applications of 2,3 Dibromo 5 Iodopyridine and Polyhalogenated Pyridine Building Blocks

Enabling Orthogonally Functionalized Pyridine (B92270) Derivatives

The concept of orthogonal functionalization is central to the synthetic utility of 2,3-Dibromo-5-iodopyridine. This strategy relies on the differential reactivity of the carbon-halogen bonds present in the molecule. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl. nih.gov This hierarchy allows for selective reactions at one position while leaving the others intact for subsequent transformations. For this compound, the carbon-iodine bond at the 5-position is the most reactive site, followed by the carbon-bromine bonds at the 2- and 3-positions. This predictable selectivity enables chemists to design multi-step synthetic sequences with high precision.

The selective reactivity of this compound makes it an ideal starting material for creating diversely substituted pyridine scaffolds. nih.gov A common and powerful method to achieve this is the Suzuki cross-coupling reaction, which forms a new carbon-carbon bond by coupling the halo-pyridine with an organoboron compound in the presence of a palladium catalyst. mdpi.com

By carefully selecting the reaction conditions and the coupling partners, a wide range of substituents can be introduced onto the pyridine core. For example, a Suzuki coupling can be performed under conditions that selectively target the C-I bond at the 5-position. After this initial reaction, the conditions can be changed (e.g., by using a different catalyst or ligand) to functionalize one of the C-Br bonds, and then the other. This stepwise approach provides access to tri-substituted pyridines with unique functionalities at the 2, 3, and 5 positions, which would be difficult to achieve through other synthetic routes. nih.govrsc.org

Table 1: Regioselective Suzuki Cross-Coupling Reactions

| Position | Halogen | Relative Reactivity | Potential Coupling Partner (Example) | Resulting Structure (Example) |

|---|---|---|---|---|

| 5 | Iodine | Highest | Phenylboronic acid | 2,3-Dibromo-5-phenylpyridine |

| 2 or 3 | Bromine | Intermediate | Thiophene-2-boronic acid | 3-Bromo-5-phenyl-2-(thiophen-2-yl)pyridine |

Note: The table illustrates a potential sequential reaction pathway. The precise conditions and order of substitution can be tailored to achieve the desired final product.

Contributions to Ligand Design for Coordination Chemistry

The pyridine nucleus is a fundamental component in the design of ligands for coordination chemistry. nih.gov Ligands containing multiple pyridine units, known as polypyridyl ligands, are particularly important due to their ability to form stable complexes with a wide variety of metal ions. The resulting coordination compounds have applications in areas such as catalysis, materials science, and diagnostics. mdpi.comuu.nl this compound serves as a valuable precursor for crafting intricate ligands. Through sequential cross-coupling reactions, multiple pyridine or other heterocyclic units can be linked together, creating multidentate ligands capable of binding metal ions in a specific and controlled geometry. hud.ac.uk

Coordination-driven self-assembly is a powerful technique used to construct large, well-defined supramolecular structures from metal ions and organic ligands. nih.gov These assemblies can take the form of discrete cages, 2D networks, or 3D coordination polymers. rsc.orgnih.gov The properties of these materials are dictated by the geometry of the ligand and the coordination preference of the metal ion.

By using this compound as a starting point, chemists can synthesize rigid, angular ligands. For instance, coupling reactions at the 3- and 5-positions can generate a bent or "V-shaped" ligand. When this type of ligand is mixed with a metal ion, it can self-assemble into complex, predictable architectures. These supramolecular structures have potential applications in molecular recognition, guest encapsulation, and the development of novel functional materials. mdpi.comnih.govipcm.fr

Strategic Intermediates for Complex Organic Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous natural products and pharmaceutical agents. mdpi.com The synthesis of complex molecules containing a substituted pyridine ring often requires versatile and highly functionalized building blocks. This compound fits this role perfectly, serving as a strategic intermediate that allows for the controlled and sequential introduction of various molecular fragments. researchgate.net

Total synthesis of natural products is a significant driver of innovation in organic chemistry. rsc.orgnih.gov Moreover, the ability to synthesize analogues of natural products—molecules that have a similar core structure but with different peripheral groups—is crucial for drug discovery and for studying structure-activity relationships (SAR). researchgate.net

The orthogonal reactivity of this compound provides an efficient platform for creating libraries of natural product analogues. A core fragment of a target molecule can be attached at one position (e.g., the 5-position via Suzuki coupling), and then the remaining halogenated sites (positions 2 and 3) can be used to introduce a variety of different substituents. This approach, sometimes referred to as diverted total synthesis, allows for the rapid generation of dozens or even hundreds of related compounds from a single advanced intermediate, accelerating the process of identifying new bioactive molecules. researchgate.net

Table 2: Application in Diverted Synthesis

| Synthetic Step | Position Reacted | Reagent/Reaction Type | Intermediate/Product |

|---|---|---|---|

| 1 | 5 (C-I) | R¹-B(OH)₂ / Suzuki Coupling | 2,3-Dibromo-5-R¹-pyridine |

| 2 | 2 (C-Br) | R²-Sn(Bu)₃ / Stille Coupling | 3-Bromo-5-R¹-2-R²-pyridine |

Note: R¹, R², and R³ represent different organic functional groups that can be varied to create a library of analogues.

Innovations in Catalyst Development and Organocatalysis

While often used as a building block for ligands that coordinate with metal catalysts, pyridine derivatives themselves can also act as catalysts. Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Chiral pyridine derivatives, in particular, have been developed as effective organocatalysts for a range of asymmetric transformations, where the goal is to produce one enantiomer of a chiral product selectively. nih.govresearchgate.net

The development of new and more effective organocatalysts is an active area of research. The ability to synthesize highly substituted and sterically demanding pyridine scaffolds from precursors like this compound is critical to this effort. By attaching different functional groups to the pyridine ring, researchers can fine-tune the steric and electronic properties of the resulting molecule, optimizing its performance as a catalyst for a specific reaction. nih.govresearchgate.neturv.cat This tailored approach to catalyst design is essential for pushing the boundaries of what is possible in asymmetric synthesis. researchgate.net

Emerging Roles in Advanced Materials Science

The aza-aromatic structure of pyridine imparts unique electronic and chemical properties, making its polyhalogenated derivatives, including this compound, highly sought-after building blocks in the field of advanced materials science. These compounds serve as versatile synthons for creating complex, functional macromolecules and supramolecular assemblies. Their growing importance is particularly notable in the development of organic electronics and smart polymeric materials, where the precise arrangement of functional groups and the inherent properties of the pyridine ring are leveraged to achieve desired performance characteristics.

One of the most promising areas for polyhalogenated pyridines is in the synthesis of fluorinated polymers and network materials for high-performance applications. mdpi.com For instance, perfluoropyridine (PFPy) has been utilized to create fluorinated polyimides (PIs) intended for use as carbonized membranes. The high thermal stability of these materials makes them suitable for applications in demanding environments, such as in the aerospace industry for resins, coatings, and low dielectric constant materials. mdpi.com The unique reactivity of PFPy allows for controlled polymerization and functionalization, leading to materials with tailored properties. mdpi.com

In the realm of organic electronics, pyridine-containing polymers are being explored for their potential in devices like organic light-emitting diodes (OLEDs) and solar cells. The electron-deficient nature of the pyridine ring makes it an excellent component in donor-acceptor (D-A) type conjugated polymers, which are crucial for efficient charge separation and transport. While research into specific applications of this compound is still emerging, the principles derived from related polyhalogenated pyridines highlight its potential. The multiple halogen atoms provide distinct reaction sites for sequential, selective functionalization through cross-coupling reactions, enabling the construction of precisely defined polymeric structures.

The functional versatility of these building blocks extends to the development of responsive or "smart" materials. The nitrogen atom in the pyridine ring can be protonated or coordinated with metal ions, allowing the resulting polymer's properties to be tuned by external stimuli like pH or the presence of specific analytes. This responsivity is critical for creating sensors, drug delivery systems, and adaptive materials. Research has shown that pyridine derivatives can act as retarding agents in polymerization processes, allowing for greater control over reaction kinetics and the final polymer architecture. rsc.org This level of control is essential for producing well-defined block copolymers and other complex structures necessary for advanced material applications. klinger-lab.de

Below are tables detailing research findings on the application of pyridine derivatives in advanced materials.

Table 1: Thermal Properties of Perfluoropyridine-Based Network Polymers

This table presents the thermal analysis data for network polymers synthesized using perfluoropyridine derivatives, indicating their suitability for high-temperature applications.

| Polymer Network ID | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 800°C (%) | Potential Applications |

| 25 | 468 | 489 | 69 | Aerospace resins, Low surface energy materials |

| 26 | 473 | 493 | 68 | Aerospace resins, Low dielectric constant materials |

| 27 | 465 | 486 | 66 | High-performance coatings, Low surface energy materials |

Table 2: Pyridine Derivatives in Cationic Polymerization of Epoxides

This table shows the effect of different pyridine derivatives on the photoinduced thermal frontal cationic polymerization of a diepoxide, demonstrating their role as retarding agents.

| Pyridine Derivative | pKa | Effect on Polymerization | Final Epoxide Conversion |

| Pyridine | 5.2 | Strong retarding effect | High |

| 2,6-Lutidine | 6.7 | Moderate retarding effect, no inhibition | High |

| 2,4,6-Collidine | 7.4 | Significant retarding effect | High |

| 4-Methoxypyridine | 6.6 | Strong retarding effect | High |

Future Perspectives and Uncharted Research Avenues for 2,3 Dibromo 5 Iodopyridine Chemistry

Addressing Challenges in Regio- and Chemoselective Transformations

A primary challenge in the chemistry of polyhalogenated pyridines, including 2,3-Dibromo-5-iodopyridine, lies in achieving precise control over regio- and chemoselectivity. The pyridine (B92270) ring is inherently electron-deficient, and the presence of multiple halogen substituents with differing reactivity (I > Br > Cl) creates a complex substrate for selective functionalization.

Future research will likely focus on:

Developing Orthogonal Strategies: Creating new methodologies where each halogen atom can be addressed independently without affecting the others. This involves the fine-tuning of catalysts, ligands, and reaction conditions to discriminate between the C-I, C-Br, and C-Cl bonds.

Controlling Site Selectivity: For polyhalogenated pyridines, oxidative addition in cross-coupling reactions is generally favored at the C2 and C4 positions due to the inductive electron withdrawal by the nitrogen atom. nih.gov However, selectivity is also heavily influenced by reaction conditions and other substituents. nih.gov For instance, in Suzuki-Miyaura couplings of 2,6-dichloro-3-nitropyridine, the C2 position is preferentially activated. nih.gov Overcoming the inherent reactivity patterns to achieve selective functionalization at less favored positions like C3 and C5 remains a significant hurdle.

Managing "Halogen Dance" Reactions: The "halogen dance" is a transposition reaction that can occur with halopyridines, leading to isomerization. kobe-u.ac.jp While this can be a tool for synthesizing specific isomers, it can also be an undesired side reaction. kobe-u.ac.jp Developing catalytic systems that can either promote or completely suppress this phenomenon based on the desired outcome is a key research avenue. kobe-u.ac.jp

Table 1: Reactivity and Selectivity in Polyhalogenated Pyridines

| Position on Pyridine Ring | Electronic Character | General Reactivity in Cross-Coupling | Influencing Factors |

|---|---|---|---|

| C2 (ortho) | Electron-deficient | High | Inductive effect of Nitrogen, Steric hindrance |

| C4 (para) | Electron-deficient | High | Inductive effect of Nitrogen |

| C3 (meta) | Less electron-deficient | Lower | Less activation by Nitrogen |

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of novel synthetic methods is crucial for expanding the chemical space accessible from this compound. While palladium-catalyzed cross-coupling reactions are well-established, there is a continuous need for more efficient, versatile, and cost-effective catalytic systems.

Key areas for future exploration include:

Non-Precious Metal Catalysis: Reducing the reliance on expensive noble metals like palladium is a major goal. acs.org Research into catalysts based on copper, nickel, or iron for the selective amination and coupling of polyhalogenated pyridines is gaining traction. researchgate.netthieme-connect.com

Photoredox and Electrochemical Synthesis: These emerging techniques offer alternative activation modes that can lead to unique reactivity and selectivity, often under milder conditions than traditional thermal methods. ijarsct.co.in Exploring these pathways for C-H functionalization or selective halogen activation on the pyridine ring could unlock new synthetic possibilities.

Unconventional Intermediates: Strategies involving novel intermediates, such as heterocyclic phosphonium (B103445) salts or Zincke imines, have shown promise for the regioselective functionalization of pyridines. chemrxiv.orgmountainscholar.org Applying these methods to complex substrates like this compound could provide access to previously inaccessible derivatives. For example, a ring-opening, halogenation, ring-closing strategy via Zincke imines can achieve 3-selective halogenation. chemrxiv.org

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing synthetic route design. For polyhalogenated pyridines, this involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Future efforts will be directed towards:

Benign Solvents and Solvent-Free Reactions: A significant trend is the move away from traditional organic solvents towards more environmentally friendly options like water or supercritical CO₂. acs.orgijarsct.co.in Base-promoted selective amination of polyhalogenated pyridines has been successfully developed using water as a solvent. acs.org Furthermore, solvent-free methods, such as mechanochemistry (grinding) and solid-state reactions, are being explored to reduce waste and simplify purification. ijarsct.co.inrasayanjournal.co.inresearchgate.net

Energy-Efficient Methodologies: Microwave-assisted synthesis and ultrasonication are being employed to shorten reaction times, increase yields, and often enable reactions at lower bulk temperatures. nih.govmdpi.comeurekaselect.com These techniques are particularly attractive for high-throughput synthesis and library generation. mdpi.com

Catalytic and Recyclable Systems: The development of recyclable catalysts, such as functionalized nanoporous silica, and biocatalysts offers a path to more sustainable chemical processes. ijarsct.co.inmdpi.com These approaches aim to improve atom economy and reduce the generation of hazardous waste. mdpi.com

Table 2: Green Chemistry Approaches for Pyridine Derivative Synthesis

| Technique | Principle | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid volumetric heating | Shorter reaction times, higher yields, increased selectivity. mdpi.com |

| Ultrasonication | Acoustic cavitation | Enhanced reaction rates, often milder conditions. eurekaselect.com |

| Solvent-Free Reactions | Reactants are mixed without a solvent | Reduced waste, simplified work-up, high efficiency. rasayanjournal.co.in |

| Aqueous-Phase Synthesis | Using water as the reaction medium | Environmentally benign, low cost, improved safety. acs.org |

Advanced Computational Design of Polyhalogenated Pyridine Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For complex molecules like this compound, computational approaches can predict reactivity, guide experimental design, and accelerate the discovery of new functional molecules.

Promising research directions include:

Predictive Reactivity Models: Using density functional theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the most likely sites of reaction (regioselectivity) under various conditions. This can help chemists to rationally design experiments and avoid unproductive reaction pathways.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing QSAR models for halogenated pyridine derivatives, researchers can predict the potential bioactivity of new, unsynthesized compounds, thereby prioritizing synthetic targets for applications in drug discovery. nih.govnih.gov

Materials by Design: Computational screening can be used to predict the electronic, optical, and physical properties of polymers and other materials derived from this compound. mdpi.com This allows for the virtual design of novel materials with tailored properties for specific applications, such as heat-shielding materials or components for electronic devices. mdpi.com

Bridging Fundamental Research to Applied Chemical Sciences

The ultimate goal of studying the chemistry of this compound is to leverage its unique properties for practical applications. This requires a strong connection between fundamental synthetic exploration and applied research in fields like medicine, agriculture, and materials science.

Future work should aim to:

Develop Pharmaceutical Scaffolds: Halogenated pyridines are crucial building blocks for many pharmaceuticals. nih.govijssst.info The pyrido[2,3-d]pyrimidine core, for instance, is found in numerous compounds with anticancer activity. rsc.org Exploring derivatives of this compound as scaffolds for kinase inhibitors or other targeted therapies is a promising avenue for drug discovery. ijssst.info

Create Novel Agrochemicals: The pyridine ring is a common feature in many pesticides and herbicides. The specific substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy, selectivity, and environmental profiles.

Synthesize Advanced Materials: The high halogen content and aromatic nature of this pyridine derivative make it an interesting building block for functional materials. mdpi.com Potential applications include the synthesis of fluorinated polymers with high thermal stability, porous organic frameworks for gas storage or catalysis, and ligands for organometallic complexes with unique catalytic or photophysical properties. mdpi.com

By systematically addressing these future perspectives, the scientific community can unlock the full synthetic utility of this compound, paving the way for innovations in both fundamental chemistry and applied technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dibromo-5-iodopyridine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves sequential halogenation of pyridine derivatives. For example, bromination and iodination steps require careful control of temperature and stoichiometry. Catalytic methods or directing groups (e.g., methoxy groups) can enhance regioselectivity. Reaction optimization might include using polar aprotic solvents (e.g., DMF) and catalysts like CuI for Ullmann-type couplings. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

| Step | Reagents/Conditions | Key Considerations |

|---|---|---|

| Bromination | Br₂, FeBr₃, 0–5°C | Excess Br₂ can lead to over-bromination; monitor via TLC |

| Iodination | I₂, HNO₃, 60°C | Oxidative iodination requires acidic conditions |

| Purification | Hexane/EtOAC (3:1) | Recrystallization yields >95% purity |

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The pyridine ring protons resonate downfield (δ 7.5–9.0 ppm). Absence of substituents at positions 2, 3, and 5 simplifies splitting patterns.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 362.8 (C₅H₂Br₂IN⁺). Isotopic patterns for Br (1:1) and I (monoisotopic) confirm halogen presence .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The compound serves as a versatile scaffold for Suzuki-Miyaura or Sonogashira couplings. The iodine at position 5 is more reactive than bromine under Pd catalysis, enabling sequential functionalization. Use Pd(PPh₃)₄ with aryl boronic acids (1.2 eq) in THF/H₂O (3:1) at 80°C for selective coupling at C5 .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to compare activation energies for halogen substitution. The iodine atom’s lower electronegativity and larger atomic radius favor oxidative addition at C5. Software like Gaussian or ORCA can visualize frontier molecular orbitals (FMOs) to guide synthetic planning .

Q. What contradictions exist in crystallographic data interpretation for halogenated pyridines, and how can SHELX refine these structures?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from disordered halogen positions or thermal motion. SHELXL refines structures using least-squares minimization and anisotropic displacement parameters. Twinning or high symmetry (e.g., monoclinic systems) requires careful handling of HKL-5 files. SHELX’s robustness with small-molecule data makes it preferred despite newer software .

Q. How is this compound used in chemical proteomics for target identification?

- Methodological Answer : The compound can be functionalized as a covalent probe (e.g., adding an alkyne handle for click chemistry). After cellular treatment, target proteins are enriched via affinity purification and identified via LC-MS/MS. Quantitative proteomics (e.g., SILAC or TMT labeling) distinguishes specific binders from background. Validate targets using CETSA or ITDRC assays .

| Probe Design | Application | Validation Method |

|---|---|---|

| Alkyne-modified derivative | Target ID in live cells | LC-MS/MS + BioID |

| Photoaffinity labeling | Membrane protein interaction | CETSA + Western blot |

Q. What strategies mitigate halogen exchange side reactions during multi-step syntheses?

- Methodological Answer : Protect less reactive halogens (e.g., bromine) with trimethylsilyl groups during iodination. Use low-temperature Pd catalysis (e.g., 40°C) to suppress undesired C–Br activation. Monitor reactions via inline IR spectroscopy to detect intermediates and halt before decomposition .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.